2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H13NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Bischler-Napieralski cyclization reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Neuroprotection: By inhibiting monoamine oxidase (MAO) and scavenging free radicals, it protects neurons from oxidative stress.
Anti-addictive Properties: It antagonizes the behavioral effects of neurotoxins and reduces craving in substance abuse.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its biological activities and potential use in medicine.
Uniqueness
2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its acetyl and methylene groups contribute to its versatility in chemical reactions and potential therapeutic effects .
Properties
CAS No. |
4965-16-6 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(1-methylidene-3,4-dihydroisoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6H,1,7-8H2,2H3 |
InChI Key |
UPLGFWZANIAOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1=C |
Origin of Product |
United States |
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